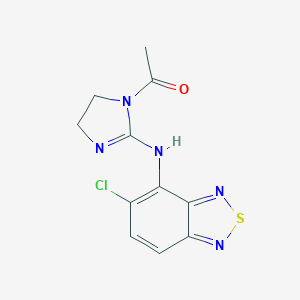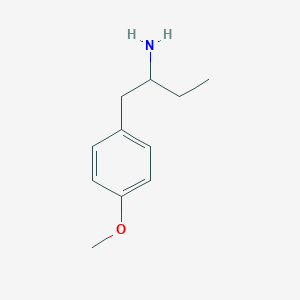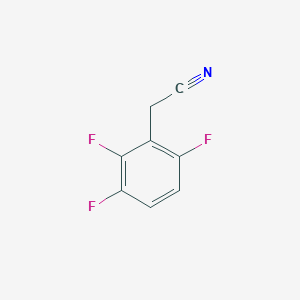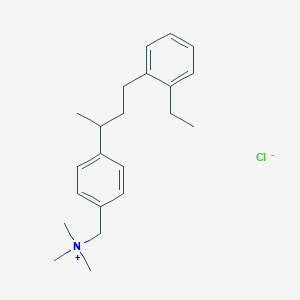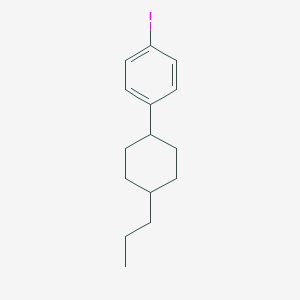
2,4'-Dibromodiphenyl ether
Overview
Description
2,4’-Dibromodiphenyl ether is an organobromine compound with the molecular formula C₁₂H₈Br₂O. It is a type of polybrominated diphenyl ether, which are compounds commonly used as flame retardants. These compounds are known for their persistence in the environment and potential health impacts.
Mechanism of Action
Target of Action
It’s known that similar compounds, such as polybrominated diphenyl ethers (pbdes), can interact with various biological targets, including enzymes and receptors, leading to a range of biological effects .
Mode of Action
It’s known that brominated compounds like this can interact with their targets in various ways, often leading to changes in the target’s function . For instance, some PBDEs have been shown to exhibit dioxin-like activities and estrogenicity .
Biochemical Pathways
The bacterium Sphingomonas sp. PH-07 has been shown to degrade diphenyl ether and transform selected brominated congeners . In liquid cultures, this strain mineralized 1 g of diphenyl ether per liter completely within 6 days . The metabolites detected and identified corresponded with a feasible degradative pathway . The strain ph-07 even catabolized several brominated congeners such as mono-, di-, and tribrominated diphenyl ethers thereby producing the corresponding metabolites .
Pharmacokinetics
It’s known that similar compounds, such as pbdes, can be absorbed and distributed throughout the body, where they can interact with various targets and undergo metabolism . The bioavailability of these compounds can be influenced by various factors, including their physicochemical properties and the characteristics of the biological system in which they are present .
Result of Action
It’s known that similar compounds, such as pbdes, can cause a range of effects, including neurotoxic effects in mice and dioxin-like endocrine disruption .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4’-Dibromodiphenyl ether. For instance, the presence of other substances in the environment can affect the compound’s bioavailability and its interactions with its targets . Additionally, the compound’s stability and activity can be influenced by environmental conditions such as temperature and pH .
Biochemical Analysis
Biochemical Properties
Studies on similar compounds, such as other PBDEs, suggest that they can interact with various enzymes, proteins, and other biomolecules . For instance, certain strains of bacteria, such as Cupriavidus sp. WS, can degrade diphenyl ether and its brominated derivatives through a series of enzymatic reactions .
Cellular Effects
Related compounds like decabromodiphenyl ether (BDE209) have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Studies on similar compounds suggest that they exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Related compounds like BDE209 have been shown to be extremely persistent in the environment, suggesting that 2,4’-Dibromodiphenyl ether may also exhibit long-term stability and effects on cellular function .
Dosage Effects in Animal Models
Related compounds have been shown to cause toxic or adverse effects at high doses .
Metabolic Pathways
Studies on similar compounds suggest that they can interact with various enzymes and cofactors, and may affect metabolic flux or metabolite levels .
Transport and Distribution
Related compounds have been shown to be transported and distributed within cells and tissues .
Subcellular Localization
Related compounds have been shown to localize to specific compartments or organelles within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4’-Dibromodiphenyl ether can be synthesized through the bromination of diphenyl ether. The reaction typically involves the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 4’ positions on the diphenyl ether molecule.
Industrial Production Methods: Industrial production of 2,4’-Dibromodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves the continuous addition of bromine to a solution of diphenyl ether in a suitable solvent, such as dichloroethane, under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: 2,4’-Dibromodiphenyl ether undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form brominated phenols and other oxidation products.
Reduction: Reduction reactions can lead to the formation of less brominated diphenyl ethers or diphenyl ether itself.
Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Brominated phenols and quinones.
Reduction: Less brominated diphenyl ethers or diphenyl ether.
Substitution: Functionalized diphenyl ethers with various substituents
Scientific Research Applications
2,4’-Dibromodiphenyl ether has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of polybrominated diphenyl ethers in various chemical reactions.
Biology: Research on its biodegradation by microorganisms helps understand the environmental fate of brominated flame retardants.
Medicine: Studies on its potential endocrine-disrupting effects contribute to toxicology and public health research.
Comparison with Similar Compounds
- 4,4’-Dibromodiphenyl ether
- 2,2’-Dibromodiphenyl ether
- 4-Bromodiphenyl ether
Comparison: 2,4’-Dibromodiphenyl ether is unique due to its specific bromination pattern, which affects its chemical reactivity and biological activity. Compared to 4,4’-Dibromodiphenyl ether, it has different physical properties and environmental persistence. The position of the bromine atoms influences the compound’s interaction with biological systems and its degradation pathways .
Properties
IUPAC Name |
1-bromo-2-(4-bromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br2O/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQLQJZMLISKRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC=C(C=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50577712 | |
| Record name | 1-Bromo-2-(4-bromophenoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50577712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147217-71-8 | |
| Record name | 2,4'-Dibromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147217718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Bromo-2-(4-bromophenoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50577712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4'-DIBROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A4Y12XE21 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,4'-Dibromodiphenyl ether behave in the atmosphere, and what are the potential environmental consequences?
A1: this compound, like other polybrominated diphenyl ethers (PBDEs), reacts with hydroxyl radicals (OH) in the atmosphere. [] This reaction leads to the formation of bromophenols and bromine (Br2). [] This atmospheric degradation pathway contributes to the presence of these compounds in the environment, raising concerns about their potential toxicity and ecological impacts.
Q2: What are the implications of finding elevated levels of this compound in indoor environments?
A2: A study conducted in a Taiwanese college classroom found significantly higher indoor concentrations of several PBDE congeners, including this compound, compared to outdoor levels. [] This finding suggests indoor sources like computer equipment contribute significantly to human exposure. Considering the potential health risks associated with PBDEs, particularly their endocrine-disrupting properties, these findings highlight the need for strategies to reduce indoor PBDE emissions and exposure. []
Q3: How does the structure of this compound relate to its potential for endocrine disruption?
A3: While this compound itself wasn't directly tested for endocrine disruption in the provided research, the studies offer valuable insights. Research indicates that hydroxylated PBDEs can exhibit both thyroid hormone-like and estrogenic activities. [] The presence and position of hydroxyl groups significantly impact their activity. [] This finding suggests that metabolic processes introducing hydroxyl groups to this compound could potentially alter its endocrine-disrupting potential. Further research is needed to explore the specific metabolic fate and activity of this compound and its metabolites.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,6-Dichloroimidazo[1,2-b]pyridazine](/img/structure/B47463.png)
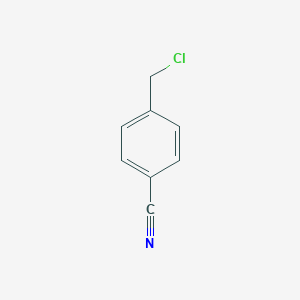
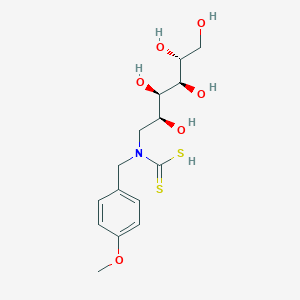
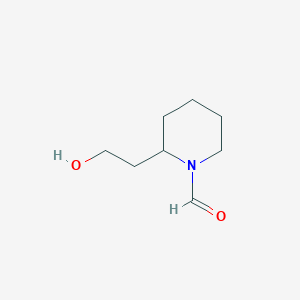
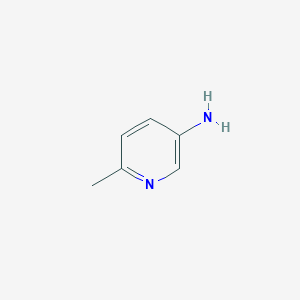
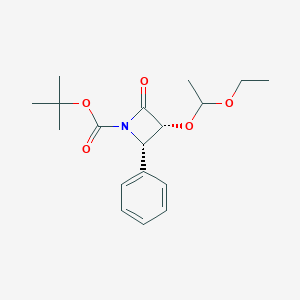
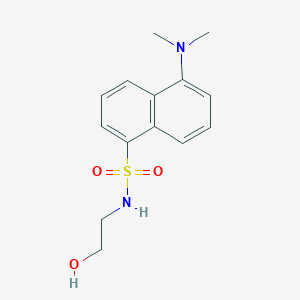
![2-(Ethyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)ethan-1-ol](/img/structure/B47483.png)
